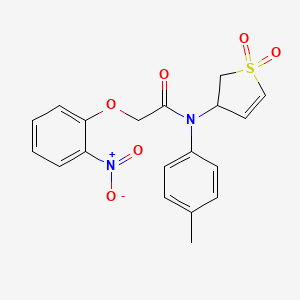![molecular formula C21H18ClN7O2 B4064886 1-(4-chlorophenyl)-4-[4-(4-nitrophenyl)-1-piperazinyl]-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B4064886.png)
1-(4-chlorophenyl)-4-[4-(4-nitrophenyl)-1-piperazinyl]-1H-pyrazolo[3,4-d]pyrimidine
Descripción general
Descripción
1-(4-chlorophenyl)-4-[4-(4-nitrophenyl)-1-piperazinyl]-1H-pyrazolo[3,4-d]pyrimidine is a useful research compound. Its molecular formula is C21H18ClN7O2 and its molecular weight is 435.9 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 435.1210505 g/mol and the complexity rating of the compound is 613. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Arylpiperazine Derivatives Metabolism and Effects
Arylpiperazine derivatives, including those related to the chemical compound , have seen clinical application mainly for the treatment of depression, psychosis, or anxiety. These compounds undergo extensive metabolism, involving CYP3A4-dependent N-dealkylation to 1-aryl-piperazines. These metabolites exhibit a variety of effects related to serotonin receptors, amongst others, highlighting their pharmacological importance. The metabolism and disposition of these derivatives indicate significant tissue distribution and transformation, pointing to their potential utility in brain-targeted therapies (Caccia, 2007).
Pyrazolo[1,5-a]pyrimidine Scaffold in Drug Discovery
The pyrazolo[1,5-a]pyrimidine scaffold, related to the chemical structure of interest, has shown broad medicinal properties, including anticancer, CNS agents, anti-infectious, anti-inflammatory activities, and more. The scaffold's versatility in drug discovery is notable, with many derivatives offering promising leads for various disease targets. The structure-activity relationship (SAR) studies underscore the potential for further exploitation of this privileged scaffold in developing new drug candidates (Cherukupalli et al., 2017).
Optoelectronic Applications of Pyrimidine Derivatives
In the realm of materials science, quinazoline and pyrimidine derivatives, closely related to the queried compound, have been explored for their optoelectronic applications. These compounds, when incorporated into π-extended conjugated systems, have shown great value in creating novel optoelectronic materials. Their applications span across electronic devices, luminescent elements, photoelectric conversion elements, and image sensors, demonstrating the compound's versatility beyond pharmacological uses (Lipunova et al., 2018).
Pyrimidine Derivatives in Anti-inflammatory and Anticancer Activities
Pyrimidine derivatives exhibit a wide range of pharmacological effects, including anti-inflammatory and anticancer activities. Their mechanism of action involves modulating the expression and activities of various inflammatory mediators and cancer progression-related genes and proteins. This highlights the potential of pyrimidine-based compounds, including those related to the chemical compound , in the development of new therapeutics for inflammation and cancer (Rashid et al., 2021).
Propiedades
IUPAC Name |
1-(4-chlorophenyl)-4-[4-(4-nitrophenyl)piperazin-1-yl]pyrazolo[3,4-d]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18ClN7O2/c22-15-1-3-17(4-2-15)28-21-19(13-25-28)20(23-14-24-21)27-11-9-26(10-12-27)16-5-7-18(8-6-16)29(30)31/h1-8,13-14H,9-12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRPQUFZGQDGJKX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=C(C=C2)[N+](=O)[O-])C3=NC=NC4=C3C=NN4C5=CC=C(C=C5)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18ClN7O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-{1-[5-({2-[(2-bromo-4,5-dimethylphenyl)amino]-2-oxoethyl}thio)-4-ethyl-4H-1,2,4-triazol-3-yl]-2-methylpropyl}benzamide](/img/structure/B4064807.png)

![N-(4-acetylphenyl)-2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B4064826.png)

![N-2-adamantyl-4-{4-[(4-methylphenyl)sulfonyl]-1-piperazinyl}-3-nitrobenzamide](/img/structure/B4064840.png)
![4-(1,3-benzodioxol-5-yl)-3-methyl-1-phenyl-4,8-dihydro-1H-pyrazolo[3,4-e][1,4]thiazepin-7(6H)-one](/img/structure/B4064848.png)
![3-{[(2-sec-butylphenoxy)acetyl]amino}-2-methylbenzoic acid](/img/structure/B4064855.png)
![6-({[3-(1-piperidinylcarbonyl)phenyl]amino}carbonyl)-3-cyclohexene-1-carboxylic acid](/img/structure/B4064858.png)
![4-[(3S*,4S*)-3-hydroxy-4-piperidin-1-ylpyrrolidin-1-yl]-N-[2-(methylthio)phenyl]-4-oxobutanamide](/img/structure/B4064866.png)
![N~1~-[4-(acetylamino)phenyl]-N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-cyclohexylglycinamide](/img/structure/B4064872.png)
![N-ethyl-4,7,7-trimethyl-3-oxobicyclo[2.2.1]heptane-1-carboxamide](/img/structure/B4064873.png)
![4-{4-[4-(methylsulfonyl)-1-piperazinyl]-3-nitrobenzoyl}morpholine](/img/structure/B4064889.png)
![N-{[2-(4-acetyl-1-piperazinyl)-3-pyridinyl]methyl}-2,4-difluorobenzamide](/img/structure/B4064903.png)
![N-[2-(4-Benzhydryl-piperazin-1-yl)-2-oxo-ethyl]-N-methyl-benzenesulfonamide](/img/structure/B4064907.png)
